molecular formula C11H16N2O2 B1647092 Methyl 4-amino-3-(propylamino)benzoate CAS No. 675138-83-7

Methyl 4-amino-3-(propylamino)benzoate

Cat. No.: B1647092
CAS No.: 675138-83-7
M. Wt: 208.26 g/mol
InChI Key: AFCULDLVWJNWLE-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(propylamino)benzoate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid and features both amino and propylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(propylamino)benzoate typically involves a multi-step process. One common method includes the alkylation of 4-amino-3-nitrobenzoic acid, followed by reduction and esterification. The reaction conditions often require specific reagents and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the production efficiency and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(propylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the amino or propylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

Methyl 4-amino-3-(propylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.

    Medicine: Research into its potential as a local anesthetic or other therapeutic agents is ongoing.

    Industry: It is utilized in the production of dyes, pharmaceuticals, and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(propylamino)benzoate
  • Methyl 4-(aminomethyl)benzoate
  • Methyl 4-aminobenzoate

Uniqueness

Methyl 4-amino-3-(propylamino)benzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 4-amino-3-(propylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-6-13-10-7-8(11(14)15-2)4-5-9(10)12/h4-5,7,13H,3,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCULDLVWJNWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In DMF (40 ml), methyl 3,4-diaminobenzoate (2.01 g) was dissolved and then the solution was added with potassium carbonate (2.00 g) and 1-iodopropane (1.4 ml), followed by stirring at room temperature for 22 hours. After completion of the reaction, the solvent was distilled off under reduced pressure. The residue was dissolved in ethyl acetate and washed with water, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline solution and dried with anhydrous sodium sulfate. After filtration, the solvent was distilled off under reduced pressure and the residue was then purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining the subject compound (1.06 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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